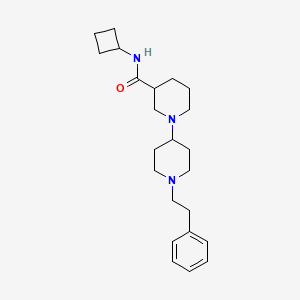

![molecular formula C20H21N3O B6063954 1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6063954.png)

1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone, also known as Sildenafil, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). It is widely used as a treatment for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). However, the use of Sildenafil is not limited to these conditions, and it has been investigated for its potential therapeutic effects in other areas of medicine as well.

Mécanisme D'action

1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone works by inhibiting PDE5, which is an enzyme that breaks down cGMP. By inhibiting PDE5, this compound increases the levels of cGMP in the body, which leads to smooth muscle relaxation and increased blood flow. This effect is particularly important in the treatment of ED, as it allows for increased blood flow to the penis, which is necessary for achieving and maintaining an erection.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on cGMP and smooth muscle relaxation, this compound has been shown to have antioxidant and anti-inflammatory effects, as well as effects on the immune system. These effects may contribute to the potential therapeutic benefits of this compound in areas beyond ED and PAH.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone in lab experiments is its well-established safety profile. This compound has been extensively studied in humans and has been shown to be generally well-tolerated, with a low incidence of serious adverse events. However, there are also limitations to using this compound in lab experiments. One limitation is that this compound is not a selective inhibitor of PDE5 and can also inhibit other PDE enzymes, which may complicate the interpretation of experimental results. Additionally, the effects of this compound may be influenced by factors such as age, sex, and underlying health conditions, which may limit the generalizability of experimental findings.

Orientations Futures

There are a number of potential future directions for research on 1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone. One area of interest is the potential therapeutic effects of this compound in conditions beyond ED and PAH, such as cancer. Another area of interest is the development of more selective PDE5 inhibitors that may have fewer off-target effects. Additionally, research is needed to better understand the mechanisms of action of this compound and how its effects may be influenced by various factors, such as age, sex, and underlying health conditions.

Méthodes De Synthèse

1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone can be synthesized through a multistep process that involves the condensation of 2-naphthylamine with ethyl acetoacetate to form 2-(2-naphthyl)-2-propen-1-ol, which is then converted to 5-(2-naphthyl)-1H-imidazole-2-carbaldehyde. The aldehyde is then reacted with 1-isopropyl-4-hydroxy-2,2-dimethyl-1,2,3,4-tetrahydro-2-naphthalenone in the presence of sodium borohydride to yield this compound.

Applications De Recherche Scientifique

1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone has been extensively studied for its therapeutic potential in various areas of medicine. One of the most well-known uses of this compound is for the treatment of ED. Research has shown that this compound is effective in improving erectile function in men with ED, regardless of the underlying cause of the condition. This compound has also been investigated for its potential therapeutic effects in other areas, such as PAH, Raynaud's phenomenon, and even cancer.

Propriétés

IUPAC Name |

4-(5-naphthalen-2-yl-1H-imidazol-2-yl)-1-propan-2-ylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-13(2)23-12-17(10-19(23)24)20-21-11-18(22-20)16-8-7-14-5-3-4-6-15(14)9-16/h3-9,11,13,17H,10,12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBOLVHQHNLQBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)C2=NC=C(N2)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6063875.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,7-dimethoxy-4-methylquinoline](/img/structure/B6063885.png)

![5-methyl-4-({[4-(4-morpholinylcarbonyl)phenyl]amino}methylene)-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6063894.png)

![6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol](/img/structure/B6063902.png)

![1-(2-methoxyphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B6063910.png)

![7-[phenyl(1H-tetrazol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6063924.png)

![1-[3-({[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6063931.png)

![N-allyl-4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B6063932.png)

![N-(3-isoxazolylmethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6063935.png)

![methyl 4-{[2-[(2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B6063950.png)

![1-(4-ethylphenyl)-2-[(methylthio)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6063951.png)

![4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid](/img/structure/B6063963.png)